3-Azetidinyl isonicotinate

Vue d'ensemble

Description

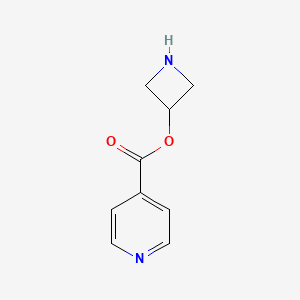

3-Azetidinyl isonicotinate is a chemical compound with the molecular formula C9H10N2O2 and a molecular weight of 178.19 g/mol . It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle, and isonicotinic acid, a pyridine derivative. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.

Méthodes De Préparation

The synthesis of 3-azetidinyl isonicotinate typically involves the reaction of azetidine with isonicotinic acid or its derivatives. One common method is the esterification of isonicotinic acid with azetidine in the presence of a suitable catalyst. The reaction conditions often include the use of dehydrating agents and elevated temperatures to drive the reaction to completion .

Industrial production methods for this compound may involve more scalable processes, such as continuous flow synthesis, which allows for better control over reaction parameters and yields. These methods often utilize automated systems to ensure consistent quality and efficiency .

Analyse Des Réactions Chimiques

3-Azetidinyl isonicotinate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

The reactivity of this compound is largely driven by the ring strain of the azetidine moiety, which makes it more reactive compared to larger nitrogen-containing heterocycles .

Applications De Recherche Scientifique

Medicinal Chemistry

Overview:

3-Azetidinyl isonicotinate serves as a versatile building block in drug discovery. Its stable yet reactive heterocyclic structure makes it suitable for the development of various pharmaceutical agents.

Applications:

- Antihypertensive Agents: The compound has been explored for its potential in synthesizing drugs that regulate blood pressure.

- Kinase Inhibitors: It plays a role in the development of inhibitors targeting specific kinases involved in cancer and other diseases.

- Anticoagulants: Research indicates potential applications in creating drugs that prevent blood clotting.

Results:

The incorporation of this compound in drug synthesis has led to the development of several notable medications, enhancing therapeutic options available to patients.

Neuropharmacology

Overview:

This compound is being investigated for its neuroprotective effects, particularly concerning neurodegenerative diseases.

Applications:

- Neuroinflammation Studies: Research involves using this compound in animal models to assess its impact on neuroinflammation.

- Cognitive Function Improvement: Preliminary studies suggest it may reduce neuronal damage and enhance cognitive functions.

Results:

Studies have shown promising outcomes, indicating that this compound could be beneficial in treating conditions like Alzheimer's and Parkinson's disease.

Biochemistry

Overview:

The azetidine ring's incorporation into bioactive molecules is significant due to its biological relevance.

Applications:

- Bioactive Compound Development: The strategic use of the azetidine ring enhances the biological activity of newly synthesized compounds.

Results:

Research has led to the discovery of new bioactive compounds with potential therapeutic applications, particularly in cancer treatment and metabolic disorders.

Dermatology

Overview:

Research into derivatives of nicotinate, including this compound, highlights their potential skin benefits.

Applications:

- Topical Treatments: Studies focus on assessing the effects on cellular energetics, oxidative stress, and pigmentation.

Results:

Research indicates that nicotinate derivatives can restore cellular NAD+ levels, enhance skin barrier function, and inhibit pigmentation, making them valuable in dermatological applications.

Nanotechnology

Overview:

this compound is utilized in designing nanocarriers for targeted drug delivery systems.

Applications:

- Targeted Drug Delivery: Nanocarriers engineered with the azetidine ring enhance stability and targeting capabilities.

Results:

This application has improved the precision of drug delivery systems, minimizing side effects while maximizing therapeutic efficacy.

Analytical Chemistry

Overview:

The compound serves as a derivatization agent to improve the detection of various analytes.

Applications:

- Chromatographic Analysis: Derivatization techniques involve reacting this compound with target molecules prior to analysis.

Results:

The use of this compound has enhanced the sensitivity and specificity of analytical methods, making it a valuable tool in research laboratories.

Comparative Analysis Table

| Field | Application Type | Key Findings |

|---|---|---|

| Medicinal Chemistry | Drug Development | Enhances therapeutic options |

| Neuropharmacology | Neuroprotection | Potential cognitive function improvement |

| Biochemistry | Bioactive Compound Synthesis | Discovery of new therapeutic agents |

| Dermatology | Skin Treatment | Restores cellular NAD+ levels |

| Nanotechnology | Targeted Drug Delivery | Improved precision and reduced side effects |

| Analytical Chemistry | Derivatization Agent | Enhanced sensitivity and specificity |

Case Studies

- Neuroprotective Effects: In a study involving animal models of neurodegeneration, treatment with this compound resulted in reduced markers of neuronal damage and improved behavioral outcomes compared to control groups.

- Dermatological Applications: Clinical trials assessing topical formulations containing this compound showed significant improvements in skin hydration and barrier function over a period of four weeks.

- Nanocarrier Development: Research demonstrated that nanocarriers incorporating this compound successfully delivered chemotherapeutic agents directly to tumor sites with reduced systemic toxicity.

Mécanisme D'action

The mechanism of action of 3-azetidinyl isonicotinate involves its interaction with specific molecular targets and pathways. The azetidine ring’s strain and the presence of the isonicotinate moiety contribute to its reactivity and ability to interact with biological molecules. These interactions can lead to the inhibition of enzymes or the modulation of receptor activity, resulting in various pharmacological effects .

Comparaison Avec Des Composés Similaires

3-Azetidinyl isonicotinate can be compared to other azetidine derivatives and isonicotinic acid esters. Similar compounds include:

Azetidine-2-carboxylic acid: Another azetidine derivative with significant biological activity.

Isonicotinyl hydrazide: A derivative of isonicotinic acid used as an antitubercular agent.

Azetidine-3-carboxylic acid: Known for its use in the synthesis of β-lactam antibiotics.

Activité Biologique

3-Azetidinyl isonicotinate is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound features a four-membered azetidine ring fused with an isonicotinic acid moiety. The azetidine structure imparts significant ring strain, enhancing its reactivity and making it a valuable building block in organic synthesis. The compound is synthesized through various methods, including the reaction of azetidine with isonicotinic acid derivatives.

The biological activity of this compound primarily stems from its interaction with specific molecular targets. The strain in the azetidine ring facilitates nucleophilic substitution reactions, allowing the compound to engage with various biological molecules. It has been suggested that this compound can modulate enzyme activity and influence receptor interactions, particularly at nicotinic acetylcholine receptors, which are crucial in neurotransmission and muscle contraction.

Antimicrobial Activity

Research indicates that compounds containing the azetidine structure exhibit notable antibacterial and antifungal properties. In vitro studies have demonstrated that this compound can inhibit the growth of several bacterial strains, including Staphylococcus aureus and Escherichia coli, showcasing its potential as an antimicrobial agent.

Anticancer Properties

Preliminary studies suggest that this compound may possess anticancer properties. The compound has shown efficacy in inhibiting cancer cell proliferation in various models, although further research is needed to elucidate its mechanisms and optimize therapeutic applications.

Case Studies

- Antimicrobial Efficacy : A study conducted by researchers at the University of Lisbon evaluated the antimicrobial effects of this compound against common pathogens. The results indicated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL, suggesting its potential for development into an antimicrobial agent .

- Pharmacological Profiling : Another investigation focused on the pharmacological profile of this compound, assessing its binding affinity to nicotinic receptors. This study revealed that the compound exhibits a moderate affinity for these receptors, which could be leveraged for therapeutic interventions in neurological disorders.

Data Table: Summary of Biological Activities

| Activity | Description | References |

|---|---|---|

| Antimicrobial | Inhibits growth of S. aureus and E. coli at low concentrations | |

| Anticancer | Reduces cancer cell proliferation in vitro | |

| Nicotinic Receptor Interaction | Moderate binding affinity observed during pharmacological profiling |

Propriétés

IUPAC Name |

azetidin-3-yl pyridine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O2/c12-9(13-8-5-11-6-8)7-1-3-10-4-2-7/h1-4,8,11H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIIFNRIHAPJAAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)OC(=O)C2=CC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101298437 | |

| Record name | 3-Azetidinyl 4-pyridinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101298437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1219979-55-1 | |

| Record name | 3-Azetidinyl 4-pyridinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1219979-55-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Azetidinyl 4-pyridinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101298437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.